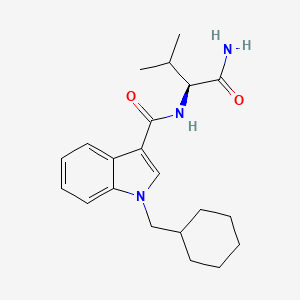
AB-Chiminaca
Descripción general
Descripción
AB-CHMICA, también conocido por su nombre IUPAC N-(1-amino-3-metil-1-oxobutano-2-il)-1-(ciclohexilmetil)-1H-indol-3-carboxamida, es un cannabinoide sintético. Es un análogo derivado del indol de AB-CHMINACA y está estructuralmente relacionado con otros cannabinoides sintéticos como AB-FUBINACA . Este compuesto se utiliza principalmente en aplicaciones forenses y de investigación .
Aplicaciones Científicas De Investigación
AB-CHMICA has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the development of detection methods.
Biology: Studied for its interactions with cannabinoid receptors in biological systems.
Medicine: Investigated for its potential therapeutic effects and toxicological properties.
Industry: Utilized in the development of synthetic cannabinoid products and forensic analysis.
Mecanismo De Acción
AB-CHMICA ejerce sus efectos actuando como un agonista de los receptores cannabinoides, específicamente los receptores CB1 y CB2. El compuesto se une a estos receptores, imitando los efectos de los cannabinoides naturales. Esta interacción lleva a la activación de varias vías de señalización, dando lugar a los efectos fisiológicos y psicoactivos asociados a los cannabinoides .
Compuestos similares:
AB-CHMINACA: Un cannabinoide sintético basado en indazol estructuralmente relacionado con AB-CHMICA.
AB-FUBINACA: Otro cannabinoide sintético con una estructura y función similares.
AMB-CHMICA: Un compuesto estructuralmente relacionado con diferentes propiedades metabólicas y farmacocinéticas.
Singularidad: AB-CHMICA es único debido a su estructura específica del indol, que lo diferencia de otros cannabinoides sintéticos como AB-CHMINACA y AB-FUBINACA. Esta diferencia estructural influye en su afinidad de unión y actividad en los receptores cannabinoides, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones forenses .
Análisis Bioquímico
Biochemical Properties
AB-Chiminaca interacts with the CB1 and CB2 receptors, showing a high affinity for these receptors . The nature of these interactions is that of an agonist, meaning this compound binds to these receptors and activates them, leading to a biochemical response within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It influences cell function by interacting with the CB1 and CB2 receptors, which are involved in a variety of cellular processes including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as an agonist at the CB1 and CB2 receptors . This means that it binds to these receptors and activates them, leading to changes in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, chronic administration of this compound has been shown to cause evident liver and kidney histotoxic effects even at low doses .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in a study conducted on adult male mice, the histological and biochemical subacute toxic effects on the liver and kidneys were assessed after four weeks of daily intraperitoneal injections of one of the following doses: 0.3 mg/kg, 3 mg/kg, or 10 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. The primary biotransformations observed were hydrolysis of the distal amide group and hydroxylation of the cyclohexylmethyl (CHM) substituent .
Subcellular Localization
Given its interaction with the CB1 and CB2 receptors, it is likely that it is localized to the cell membrane where these receptors are typically found .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de AB-CHMICA implica la reacción del ácido 1-(ciclohexilmetil)-1H-indol-3-carboxílico con cloruro de 1-amino-3-metil-1-oxobutano-2-il en presencia de una base como la trietilamina. La reacción se lleva a cabo normalmente en un disolvente orgánico como el diclorometano a temperatura ambiente .
Métodos de producción industrial: La producción industrial de AB-CHMICA sigue rutas sintéticas similares pero a mayor escala. El proceso implica rigurosas medidas de control de calidad para garantizar la pureza y la consistencia del producto final. El compuesto se produce a menudo como un sólido puro y se almacena a bajas temperaturas para mantener su estabilidad .
3. Análisis de las reacciones químicas
Tipos de reacciones: AB-CHMICA experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir AB-CHMICA en sus formas reducidas.
Sustitución: El anillo de indol en AB-CHMICA puede sufrir reacciones de sustitución con varios electrófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Los electrófilos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados del indol sustituido .
4. Aplicaciones en la investigación científica
AB-CHMICA tiene varias aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como material de referencia en química analítica para el desarrollo de métodos de detección.
Biología: Se estudia por sus interacciones con los receptores cannabinoides en los sistemas biológicos.
Medicina: Se investiga por sus potenciales efectos terapéuticos y propiedades toxicológicas.
Industria: Se utiliza en el desarrollo de productos cannabinoides sintéticos y análisis forenses.
Análisis De Reacciones Químicas
Types of Reactions: AB-CHMICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert AB-CHMICA to its reduced forms.
Substitution: The indole ring in AB-CHMICA can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives .
Comparación Con Compuestos Similares
AB-CHMINACA: An indazole-based synthetic cannabinoid structurally related to AB-CHMICA.
AB-FUBINACA: Another synthetic cannabinoid with a similar structure and function.
AMB-CHMICA: A structurally related compound with different metabolic and pharmacokinetic properties.
Uniqueness: AB-CHMICA is unique due to its specific indole structure, which differentiates it from other synthetic cannabinoids like AB-CHMINACA and AB-FUBINACA. This structural difference influences its binding affinity and activity at cannabinoid receptors, making it a valuable compound for research and forensic applications .
Propiedades
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h6-7,10-11,13-15,19H,3-5,8-9,12H2,1-2H3,(H2,22,25)(H,23,26)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLKAWANSRRHLA-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342277 | |
| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219330-90-0 | |
| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


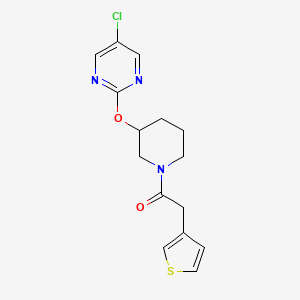
![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2560758.png)

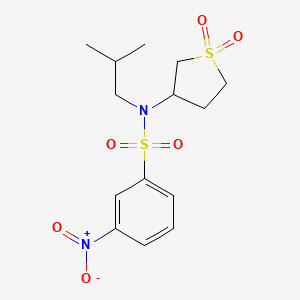
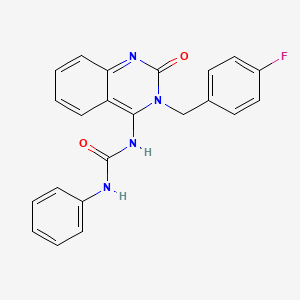
![2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2560762.png)
![tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate](/img/structure/B2560764.png)
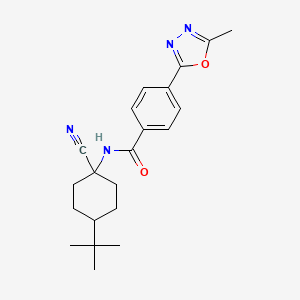
![tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate](/img/structure/B2560771.png)
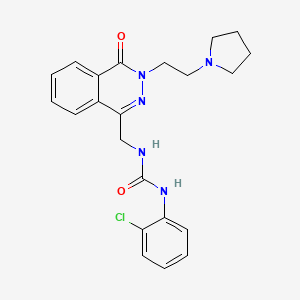
![3-(2,5-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2560774.png)

![Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/new.no-structure.jpg)
![Ethyl 4-({4-[(3,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2560778.png)
